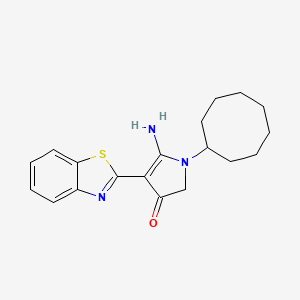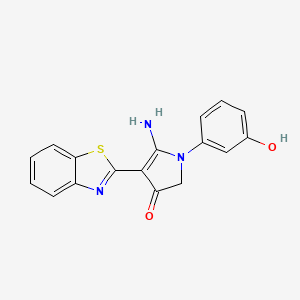
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-2H-pyrrol-3-one is a complex organic compound that features a pyrrolone core substituted with an amino group, a benzothiazole moiety, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: This step often involves the condensation of a benzothiazole derivative with the pyrrolone intermediate.
Amino and Hydroxyphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to a benzothiazoline derivative.
Substitution: The amino group and hydroxyphenyl group can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzothiazoline derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-2H-pyrrol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-2H-pyrrol-3-one depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Material Science: In materials applications, the compound’s electronic properties are crucial. It may act as an electron donor or acceptor in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the hydroxy group, which may affect its solubility and reactivity.
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-hydroxyphenyl)-2H-pyrrol-3-one: The hydroxy group is in a different position, potentially altering its biological activity and chemical properties.
Uniqueness
The presence of both the hydroxyphenyl group and the benzothiazole moiety in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-2H-pyrrol-3-one makes it unique. This combination of functional groups can lead to distinct electronic properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c18-16-15(17-19-12-6-1-2-7-14(12)23-17)13(22)9-20(16)10-4-3-5-11(21)8-10/h1-8,21H,9,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNNAZUZTSWPSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC(=CC=C2)O)N)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC(=CC=C2)O)N)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
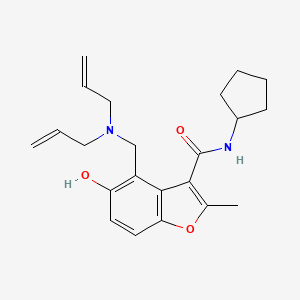
![8-[(dimethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B7753269.png)
![8-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE](/img/structure/B7753272.png)
![8-[(AZEPAN-1-YL)METHYL]-3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE](/img/structure/B7753276.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B7753282.png)
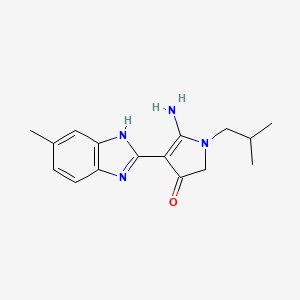
![methyl 3-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B7753304.png)
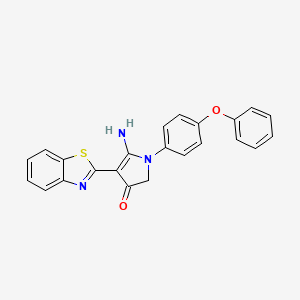
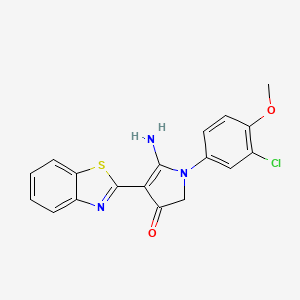
![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzamide](/img/structure/B7753327.png)
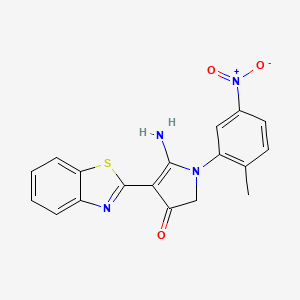
![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoic acid](/img/structure/B7753338.png)
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2H-pyrrol-3-one](/img/structure/B7753353.png)
